Econazole-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H15Cl3N2O |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
1-[2-[(4-chloro-2,3,5,6-tetradeuteriophenyl)-dideuteriomethoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2/i1D,2D,3D,4D,11D2 |
InChI Key |
LEZWWPYKPKIXLL-QDNZDXMCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Certificate of Analysis for Econazole-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Econazole-d6. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound for research and development purposes. This compound is the deuterium-labeled version of Econazole, an imidazole (B134444) antifungal agent. Deuterated compounds are valuable as internal standards in quantitative bioanalysis and for studying drug metabolism.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For this compound, this includes data on its identity, purity, and isotopic enrichment. The following table summarizes the typical quantitative data found on a CoA for this compound.
| Test | Specification | Result | Methodology |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Mass Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Isotopic Purity (MS) | ≥99% atom % D | 99.6% atom % D | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |
Experimental Protocols: Ensuring Accuracy and Precision
The results presented in a Certificate of Analysis are generated through rigorous analytical testing. The following sections detail the typical experimental protocols used for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the chemical purity of pharmaceutical compounds. The method separates this compound from any potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Econazole has significant absorbance, such as 220 nm or 267 nm.[2]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and diluted to an appropriate concentration for injection.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and, crucially, for determining its isotopic enrichment.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Method:
-
Identity Confirmation: The mass spectrometer is operated in full scan mode to detect the protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the theoretical mass of this compound.
-
Isotopic Enrichment: The relative intensities of the ion corresponding to this compound and its lower deuterated isotopologues (d5, d4, etc.) are measured. The isotopic purity is calculated from the relative abundance of these ions.[3][4][5]
-
-
Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system, dissolved in a suitable volatile solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and is used to confirm that the deuterium (B1214612) atoms are located at the expected positions.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The ¹H NMR spectrum is used to confirm the absence or significant reduction of proton signals at the sites of deuteration. The overall proton spectrum should be consistent with the structure of the Econazole molecule, minus the signals from the deuterated positions.
-
¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the overall structure of the molecule.
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) for analysis.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following sections provide Graphviz diagrams for the analytical workflow of this compound and a hypothetical signaling pathway it might inhibit.
Analytical Workflow for this compound Quality Control
This diagram illustrates the sequential process of testing and analysis that this compound undergoes to ensure its quality.
Hypothetical Signaling Pathway Inhibition by Econazole
Econazole is known to inhibit fungal cytochrome P450 enzymes. This diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by Econazole.
This technical guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for this compound. For specific applications, researchers should always refer to the CoA provided by their supplier for the most accurate and lot-specific data.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. saspublishers.com [saspublishers.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Whitepaper: The Role of Econazole-d6 as an Internal Standard in Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is fundamental to drug development, from preclinical pharmacokinetic studies to clinical trial monitoring. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision. This technical guide provides an in-depth examination of Econazole-d6, a deuterated analog of the antifungal agent Econazole, and its mechanism of action as an internal standard. We will cover the core principles of SIL-IS, the primary antifungal mechanism of Econazole, and provide detailed experimental protocols and representative performance data for a bioanalytical method using this compound.
The Core Principle: Mechanism of a Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added at a known, constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process[1]. The fundamental purpose of an IS is to correct for the variability inherent in a multi-step analytical workflow[1][2].
A deuterated internal standard, such as this compound, is considered the ideal choice because its physicochemical properties are nearly identical to the unlabeled analyte (Econazole)[2][3]. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium increases the mass of the molecule without significantly altering its chemical behavior[4].
This near-identical nature ensures that both the analyte and the internal standard experience the same degree of variation during:
-
Sample Preparation: Losses during extraction, evaporation, or reconstitution steps affect both compounds equally.
-
Chromatography: Both compounds co-elute or elute very closely, experiencing the same chromatographic conditions[4].
-
Ionization: Matrix effects, which cause ion suppression or enhancement in the mass spectrometer's source, impact both the analyte and the IS to the same extent[5][6].
While the absolute signal intensity of both the analyte and the IS may fluctuate between samples, their ratio remains constant and directly proportional to the analyte's concentration. This normalization is the "mechanism of action" by which an internal standard ensures accurate and precise quantification[2].
Context: Econazole's Antifungal Mechanism of Action
Econazole is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class[7]. Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity[8].
Econazole specifically targets and inhibits lanosterol (B1674476) 14-α-demethylase, a crucial cytochrome P-450 enzyme in the ergosterol (B1671047) biosynthesis pathway[9][10]. Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, Econazole blocks the conversion of lanosterol to ergosterol[10].
The resulting depletion of ergosterol and the accumulation of toxic methylated sterol precursors lead to:
-
Increased membrane permeability and fluidity.
-
Disruption of membrane-bound enzyme functions.
-
Leakage of essential intracellular components, ultimately resulting in fungal cell death[8].
Some studies suggest Econazole may have other cellular effects, including interfering with RNA and protein synthesis or inducing mitochondrial stress, but the inhibition of ergosterol synthesis remains its core, well-established antifungal mechanism[11][12].
Application: Bioanalytical Method for Econazole Using this compound
This section outlines a representative LC-MS/MS method for the quantification of Econazole in human plasma.
Experimental Workflow Diagram
The general workflow for sample analysis is a sequential process designed for high-throughput and robust quantification.
Detailed Experimental Protocol
This protocol is a representative example and should be fully validated according to regulatory guidelines.
-
Preparation of Standards:
-
Stock solutions of Econazole and this compound (1 mg/mL) are prepared in methanol.
-
Working solutions for calibration standards (e.g., 1 to 2000 ng/mL) are prepared by serially diluting the Econazole stock solution.
-
A working internal standard solution (e.g., 100 ng/mL) is prepared by diluting the this compound stock solution.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an HPLC vial and dilute with 100 µL of water.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 x 2.1 mm, 3 µm)[13].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 30% B to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Econazole: Q1: 381.0 -> Q3: 125.1
-
This compound: Q1: 387.0 -> Q3: 131.1 (Note: Transitions are illustrative based on the molecular weight and common fragmentation patterns of similar compounds. These must be optimized during method development.)
-
-
Data Presentation: Representative Validation Data
The following tables summarize the expected performance of a validated bioanalytical method using this compound. This data is representative and based on typical results for SIL-IS methods[3][5][13].
Table 1: Calibration Curve Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (% of Nominal) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 10% | 95 - 105% | < 15% | 90 - 110% |
| Low QC | 3.0 | < 8% | 97 - 103% | < 10% | 95 - 105% |
| Mid QC | 100 | < 5% | 98 - 102% | < 8% | 97 - 103% |
| High QC | 1500 | < 5% | 98 - 102% | < 8% | 98 - 102% |
(LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation)
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3.0 | 88.5 | 97.2 |
| High QC | 1500 | 91.2 | 99.1 |
(Matrix Effect is calculated as the ratio of analyte response in post-extraction spiked matrix to the response in a pure solution. A value close to 100% indicates minimal ion suppression or enhancement.)
Conclusion
This compound serves as an ideal internal standard for the quantification of Econazole in complex biological matrices. Its "mechanism of action" is not biological but analytical; by mimicking the behavior of the unlabeled drug throughout the experimental workflow, it effectively normalizes for procedural variability and matrix-induced signal fluctuations. The use of this compound in a well-validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to achieve the highest levels of accuracy, precision, and robustness in their bioanalytical data, ensuring confidence in pharmacokinetic assessments and clinical outcomes.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 9. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Econazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of econazole (B349626), with a focus on the anticipated characteristics of its deuterated form. Although specific experimental data for deuterated econazole is not extensively available in public literature, this document extrapolates its expected properties based on the well-documented characteristics of econazole and the established principles of deuterium (B1214612) substitution in pharmaceuticals. This guide includes tabulated physicochemical data for econazole, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.
Introduction to Deuterated Econazole
Econazole is a broad-spectrum antifungal agent of the imidazole (B134444) class, widely used in the topical treatment of various dermatomycoses.[1] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to enhance the pharmacokinetic and/or toxicological profiles of therapeutic agents. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can significantly impact the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect (KIE).
For a drug like econazole, which undergoes hepatic metabolism, deuteration at specific metabolic sites could lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen. However, it is crucial to note that the precise effects of deuteration are position-specific and require empirical validation.
Physicochemical Properties
The following tables summarize the known physical and chemical properties of econazole and its commonly used salt, econazole nitrate. These values serve as a baseline for predicting the properties of deuterated econazole. It is anticipated that the macroscopic physical properties such as melting point and solubility will not be significantly altered by deuteration. However, subtle changes in properties like pKa and lipophilicity might occur.
Physical Properties of Econazole and Econazole Nitrate
| Property | Econazole | Econazole Nitrate | Expected Impact of Deuteration |
| Appearance | - | White crystalline powder | No significant change expected |
| Melting Point (°C) | 86.8 | 162 - 163 | Minimal change expected |
| Solubility | Very slightly soluble in water (1.48 µg/ml) | Extremely insoluble in water, slightly soluble in most organic solvents | Minimal change expected |
| pKa | 6.6 | 6.0 | Minor shifts possible |
| Log P | 5.5 | - | Minor changes possible |
Chemical Properties of Econazole
| Property | Value | Expected Impact of Deuteration |
| Molecular Formula | C₁₈H₁₅Cl₃N₂O | C₁₈H(₁₅-n)DₙCl₃N₂O |
| Molecular Weight ( g/mol ) | 381.68 | Increased by ~1.0067 for each deuterium atom |
| Chemical Stability | Stable under normal conditions | Similar stability profile expected |
Expected Effects of Deuteration on Econazole's Properties
The primary motivation for deuterating econazole would be to modulate its metabolic profile. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of many drugs.
Key Anticipated Changes:
-
Metabolic Stability: Deuteration at metabolically active sites is expected to slow down the rate of metabolism, leading to a longer biological half-life.
-
Pharmacokinetics: A reduced metabolic rate could lead to increased plasma concentrations (AUC) and a lower clearance of the drug. This might allow for less frequent dosing.
-
Toxicity Profile: By altering metabolic pathways, deuteration could potentially reduce the formation of toxic metabolites.
-
Drug-Drug Interactions: A change in metabolism could alter the potential for drug-drug interactions involving CYP enzymes.
It is important to emphasize that these are predicted effects, and the actual impact of deuteration would need to be determined through extensive preclinical and clinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the characterization of both econazole and its deuterated analog.
Determination of Melting Point
The melting point of a substance is a crucial indicator of its purity.
-
Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).
-
Procedure:
-
A small amount of the powdered sample (econazole or deuterated econazole) is packed into a capillary tube to a height of approximately 3 mm.[2]
-
The capillary tube is placed into the heating block of the digital melting point apparatus.[2]
-
The temperature is gradually increased at a controlled rate.[3]
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[2][3]
-
Solubility Studies
Determining the solubility of a drug candidate in various solvents is fundamental for formulation development.
-
Method: Shake Flask Method.[4]
-
Procedure:
-
An excess amount of the compound (econazole or deuterated econazole) is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.[2][4]
-
The flask is agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
-
The resulting suspension is centrifuged to separate the undissolved solid.[5]
-
The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][5]
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a powerful technique for assessing the purity and determining the concentration of a drug substance.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Exemplary HPLC Conditions for Econazole Analysis:
-
Column: Thermo C18 (250mm x 4.6mm i.d., 5µm particle size).[7]
-
Mobile Phase: A mixture of 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15% v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Detection Wavelength: 260 nm.[7]
-
Internal Standard: Fluconazole can be used as an internal standard for quantitative analysis in biological matrices.[7]
-
-
Sample Preparation:
-
A standard stock solution of econazole (or its deuterated analog) is prepared by accurately weighing and dissolving the compound in a suitable solvent like methanol.[7]
-
Working standards are prepared by serial dilution of the stock solution.
-
For analysis of formulations, an extraction step may be necessary to separate the active ingredient from excipients.
-
In Vitro Antifungal Susceptibility Testing
To ensure that deuteration does not negatively impact the pharmacological activity, the antifungal potency of deuterated econazole must be evaluated.
-
Method: Broth Microdilution Method (based on Clinical and Laboratory Standards Institute - CLSI guidelines).
-
Procedure:
-
A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared.[8]
-
Serial two-fold dilutions of the antifungal agent (econazole or deuterated econazole) are prepared in 96-well microtiter plates using RPMI 1640 medium.[8]
-
The fungal inoculum is added to each well.[8]
-
The plates are incubated at 35°C for 24-48 hours.[8]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.[8]
-
Mandatory Visualizations
Signaling Pathway of Econazole's Antifungal Action
The primary mechanism of action for econazole, which is not expected to be altered by deuteration, is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Mechanism of action of econazole and its deuterated analog.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion
Deuterated econazole represents a promising avenue for the development of an improved antifungal agent with potentially enhanced pharmacokinetic properties. While direct experimental data on deuterated econazole is scarce, this guide provides a solid foundation for its future investigation by summarizing the known properties of econazole and outlining the key experimental protocols required for the characterization of its deuterated analog. The provided visualizations offer clear representations of its mechanism of action and a standard experimental workflow. Further research, particularly in the synthesis and in vivo evaluation of deuterated econazole, is warranted to fully elucidate its therapeutic potential.
References
- 1. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 2. irjpms.com [irjpms.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. bepls.com [bepls.com]
- 5. japsonline.com [japsonline.com]
- 6. Formulation and Evaluation of Nanoemulgel of Econazole Nitrate to Treat the Topical Fungal Infection – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
Econazole-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Econazole-d6. Due to the limited availability of specific stability data for the deuterated form, this guide synthesizes information from studies on its non-deuterated analogue, Econazole (B349626) Nitrate (B79036), and incorporates established principles of the kinetic isotope effect on drug stability. The information herein is intended to guide researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this compound to ensure its integrity and reliability in research and development applications.
Introduction
Econazole is an imidazole (B134444) antifungal agent used for the topical treatment of various mycoses. This compound is a deuterated variant of econazole, often used as an internal standard in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms can influence the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect.[1][2][3] This effect can lead to slower metabolism and a longer half-life.[4] While this primarily impacts metabolic stability, it is also important to understand the chemical stability of the molecule under various environmental conditions to ensure the accuracy and reproducibility of experimental results.
This guide will detail the known stability profile of econazole, outline recommended storage conditions, and provide protocols for assessing the stability of this compound.
Physicochemical Properties and Stability Profile
Impact of Deuterium Labeling on Stability
The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H).[1][5] This increased bond strength can slow down chemical reactions where the cleavage of this bond is the rate-limiting step.[1][2][3] Consequently, deuterated compounds may exhibit enhanced stability against certain degradation pathways compared to their non-deuterated counterparts.[6] However, the overall stability of this compound will still be governed by the inherent chemical liabilities of the econazole molecule.
Forced Degradation Studies on Econazole Nitrate
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways. Studies on Econazole Nitrate have shown that the molecule is susceptible to degradation under specific stress conditions.
Table 1: Summary of Forced Degradation Studies on Econazole Nitrate
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Stable | [7][8] |
| Alkaline Hydrolysis | Stable | [7][8] |
| Neutral Hydrolysis | Stable | [7][8] |
| Oxidative Degradation | Significant degradation observed | [7][8] |
| Thermal Degradation | Stable | [7][8] |
| Photodegradation | Not explicitly detailed in the provided search results, but should be considered as per ICH guidelines. |
The primary degradation pathway for econazole appears to be oxidation , likely targeting the imidazole ring.[9] This suggests that this compound will also be most susceptible to oxidative degradation. The main route of biotransformation in humans involves multiple oxidations of the imidazole ring carbons.[9]
Recommended Storage Conditions
Based on the available information for Econazole Nitrate and general best practices for the storage of analytical standards, the following storage conditions are recommended for this compound:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | To minimize thermal degradation and preserve the integrity of the compound over extended periods. |
| 2-8°C for short-term storage. | Suitable for routine use to prevent repeated freeze-thaw cycles. | |
| Humidity | Store in a desiccated environment. | To prevent potential hydrolysis, although econazole has shown resistance to hydrolytic degradation. |
| Light | Protect from light. | As a general precaution for all pharmaceutical compounds, especially when photostability data is unavailable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation, which is the primary degradation pathway. |
Experimental Protocols for Stability Assessment
To ensure the quality and integrity of this compound, it is crucial to employ a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and detect the degradation products.
Table 3: Example of a Stability-Indicating HPLC Method for Econazole
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][11] |
| Mobile Phase | A mixture of methanol (B129727), aqueous ammonium (B1175870) carbonate solution, and tetrahydrofuran. | [10] |
| An alternative is a gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and methanol. | [7][8] | |
| Flow Rate | Typically 1.0 mL/min. | |
| Detection | UV at 220 nm or 225 nm. | [12] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |
Note: This is a generalized protocol based on methods developed for Econazole Nitrate. The method for this compound should be specifically developed and validated.
Forced Degradation Experimental Protocol
The following is a general protocol for conducting forced degradation studies on this compound, based on ICH guidelines and published studies on Econazole Nitrate.
4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
4.2.2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid drug substance and the stock solution to UV and fluorescent light according to ICH Q1B guidelines. A control sample should be protected from light.
4.2.3. Sample Analysis: Analyze the stressed samples at different time points using the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. a-validated-stability-indicating-hplc-dad-method-for-simultaneous-determination-of-econazole-nitrate-triamcinolone-acetonide-benzoic-acid-and-butylated-hydroxyanisole-in-cream-dosage-form - Ask this paper | Bohrium [bohrium.com]
- 9. The metabolic fate of 3[H]econazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety Data for Econazole-d6
Disclaimer: This document provides a summary of safety data for Econazole (B349626) and Econazole Nitrate (B79036) as a proxy for Econazole-d6. No specific safety data sheet for the deuterated form, this compound, was found. The toxicological properties of isotopically labeled compounds are generally considered to be closely similar to their non-labeled counterparts. This guide is intended for use by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the deuterated form of Econazole. The physical and chemical properties of the parent compound, Econazole, are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H15Cl3N2O | PubChem[1] |
| Molecular Weight | 381.7 g/mol | PubChem[1] |
| Melting Point | 162 °C | PubChem[1] |
| Solubility | 1.48e-03 g/L | PubChem[1] |
| LogP | 5.5 | PubChem[1] |
| Appearance | Crystalline powder | Spectrum Pharmacy Products[2] |
| Physical State | Solid | Spectrum Pharmacy Products[2] |
Toxicological Data
Acute toxicity data for Econazole and Econazole Nitrate have been determined in several animal models.
| Test | Species | Route | LD50 | Source |
| Acute Toxicity | Mouse | Oral | 462 mg/kg | PubChem[1], DrugBank Online[3] |
| Acute Toxicity | Rat | Oral | 668 mg/kg | PubChem[1], DrugBank Online[3] |
| Acute Toxicity | Guinea Pig | Oral | 272 mg/kg | DrugBank Online[3] |
| Acute Toxicity | Dog | Oral | >160 mg/kg | PubChem[1], DrugBank Online[3] |
| Acute Toxicity | Mouse | Intraperitoneal | 180 mg/kg | Cayman Chemical |
Hazard Identification and Classification
Econazole Nitrate is classified with the following hazard statements.
| Hazard Class | Hazard Statement | Source |
| Acute toxicity (oral) | H302 - Harmful if swallowed. | Scribd, Farmalabor Materie Prime[4], Cayman Chemical |
| Skin irritation | H315 - Causes skin irritation. | Farmalabor Materie Prime[4], Cayman Chemical |
| Eye irritation | H319 - Causes serious eye irritation. | Farmalabor Materie Prime[4], Cayman Chemical |
| Reproductive toxicity | H360 - May damage fertility or the unborn child. | Scribd |
Experimental Protocols
Dermal Irritation, Sensitization, and Phototoxicity Studies
Nonclinical studies were conducted to assess the dermal safety of econazole nitrate 1% foam. These studies included dermal irritation in rabbits, dermal sensitization in guinea pigs, and phototoxicity in rabbits.[5]
Methodology Outline:
-
Dermal Irritation:
-
Species: Rabbit.
-
Procedure: A defined amount of the test substance (Econazole nitrate 1% foam) was applied to a shaved area of the skin. The application site was observed for signs of erythema and edema at specified intervals.
-
Results: Econazole nitrate 1% foam did not induce dermal irritation in rabbits.[5][6]
-
-
Dermal Sensitization:
-
Species: Guinea Pig.
-
Procedure: The study was likely conducted using a method similar to the Buehler or Magnusson-Kligman test. This involves an induction phase where the test substance is repeatedly applied to a shaved area, followed by a challenge phase after a rest period to determine if a hypersensitivity reaction occurs.
-
Results: No skin sensitization was observed for econazole nitrate 1% foam in guinea pigs.[5][6]
-
-
Phototoxicity:
Repeat-Dose Dermal Toxicity Studies
Methodology Outline:
-
Species: Minipig.
-
Duration: 4-week and 13-week studies were conducted.
-
Test Articles: Topical doses of up to 4% econazole nitrate foam were tested in the 4-week study, and up to 2% foam was tested in the 13-week study.
-
Parameters Monitored: Body weight, ophthalmology, ECG, hematology, clinical chemistry, gross pathology, and histopathology.
-
Results: No significant treatment-related effects were observed on the monitored parameters. Slight dermal irritation was noted at the highest concentrations (2% and 4% foam).[5]
First-Aid Measures Workflow
The following diagram outlines the recommended first-aid procedures in case of exposure to Econazole Nitrate.
Caption: First-aid measures for Econazole Nitrate exposure.
Handling and Storage Logic
This diagram illustrates the key considerations for the safe handling and storage of Econazole Nitrate.
Caption: Safe handling and storage procedures for Econazole Nitrate.
Accidental Release Measures
In the event of an accidental release, the following steps should be taken.
References
Methodological & Application
Application Note: High-Throughput Analysis of Econazole and its Deuterated Internal Standard (Econazole-d6) by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the antifungal agent econazole (B349626) and its stable isotope-labeled internal standard, Econazole-d6. This method is suitable for high-throughput analysis in various biological matrices, supporting pharmacokinetic, drug metabolism, and bioequivalence studies. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.
Introduction
Econazole is a widely used imidazole (B134444) antifungal agent for the topical treatment of various fungal skin infections. Accurate and reliable quantification of econazole in biological samples is crucial for preclinical and clinical drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis as it mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for potential variations. This document provides a detailed protocol for the separation and quantification of econazole and this compound using UHPLC-MS/MS.
Experimental
Materials and Reagents
-
Econazole and this compound standards were of high purity (≥97%).
-
Acetonitrile (B52724), methanol, and water (all LC-MS grade).
-
Formic acid (LC-MS grade).
-
Blank biological matrix (e.g., plasma, tissue homogenate).
Sample Preparation
A simple protein precipitation method is employed for sample extraction:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase UHPLC system. The conditions are optimized for a rapid and efficient separation.
| Parameter | Condition |
| UHPLC System | A standard UHPLC system equipped with a binary pump and autosampler |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3500 V |
| Gas Flow (Nebulizer) | 45 psi |
| Gas Flow (Drying) | 10 L/min |
Table 2: MRM Transitions and Optimized MS Parameters [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Econazole | 381.7 | 125.0 | 35 | 29 |
| This compound | 387.0 | 130.0 | 45 | 50 |
Results and Discussion
The described UHPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the analysis of econazole and its deuterated internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures reliable quantification by correcting for matrix-induced ion suppression or enhancement and other sources of variability.[2] The method is designed to be high-throughput, with a short run time allowing for the analysis of a large number of samples.
Protocol Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Experimental workflow for the UHPLC-MS/MS analysis of econazole.
Conclusion
The UHPLC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of econazole in biological matrices. The protocol, incorporating a deuterated internal standard, is well-suited for regulated bioanalytical studies in the field of drug development.
References
Application of Econazole-d6 in Environmental Sample Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in environmental matrices is crucial for understanding their fate, transport, and potential ecological impact. This document provides detailed application notes and protocols for the use of Econazole-d6 as an internal standard in the analysis of environmental samples for the presence of the antifungal agent econazole (B349626).
Econazole, an imidazole (B134444) antifungal agent, is widely used in human and veterinary medicine. Its presence in the environment, primarily through wastewater effluent, raises concerns about the development of antifungal resistance and potential effects on non-target organisms. Accurate and reliable analytical methods are therefore essential for monitoring its concentration in various environmental compartments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1]
Principle and Application
This compound is a deuterated analog of econazole. Its chemical and physical properties are nearly identical to those of the parent compound, allowing it to mimic the behavior of econazole during extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled econazole by a mass spectrometer.
By adding a known amount of this compound to an environmental sample at the beginning of the analytical process, any loss of the target analyte (econazole) during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analytical signal of econazole to that of this compound is then used for quantification, leading to more accurate and precise results.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The preferred method for the analysis of econazole in environmental samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is necessary for detecting the low concentrations of pharmaceuticals typically found in the environment.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the complex environmental matrix and to concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of econazole from aqueous and solid samples.
Table 1: Summary of Quantitative Data for Econazole Analysis using a Deuterated Internal Standard
| Matrix | Method Quantification Limit (MQL) | Recovery (%) | Reference |
| Wastewater | 0.3 - 10 ng/L | 77 - 102 | [1] |
| Sludge | 3 - 29 ng/g (dry weight) | 71 - 95 | [1] |
Experimental Protocols
Protocol 1: Analysis of Econazole in Wastewater
This protocol describes the extraction and quantification of econazole in wastewater samples using this compound as an internal standard.
1. Sample Collection and Preservation:
-
Collect wastewater samples in clean amber glass bottles to prevent photodegradation.
-
To inhibit microbial activity, acidify the samples to pH 2-3 with sulfuric acid immediately after collection.
-
Store samples at 4°C and analyze within 48 hours.
2. Sample Preparation (Solid-Phase Extraction):
-
Spike the wastewater sample (e.g., 100 mL) with a known amount of this compound solution in methanol (B129727).
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Econazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific m/z values should be determined by direct infusion of standards into the mass spectrometer.)
-
-
Protocol 2: Analysis of Econazole in Sludge/Sediment/Soil
This protocol outlines the procedure for extracting and quantifying econazole from solid environmental samples.
1. Sample Preparation:
-
Freeze-dry the sludge, sediment, or soil sample and then grind it into a fine powder.
-
Weigh approximately 1 gram of the dried sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
2. Extraction:
-
Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water or methanol).
-
Vortex the sample for 1 minute.
-
Perform ultrasonic-assisted extraction for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and proceed with SPE cleanup as described in Protocol 1, step 2.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions outlined in Protocol 1, step 3.
Visualizations
Caption: General workflow for the analysis of econazole in environmental samples using this compound.
Caption: The role of this compound in overcoming analytical challenges.
References
The Role of Econazole-d6 in Advancing Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of Econazole-d6, a deuterated form of the antifungal agent Econazole, in drug metabolism studies. The inclusion of deuterium-labeled internal standards is a critical component of modern bioanalytical assays, enhancing accuracy and precision in quantifying drug candidates and their metabolites. These guidelines are intended to assist researchers in designing and executing robust in vitro drug metabolism and enzyme inhibition assays.
Introduction to Deuterated Standards in Drug Metabolism
In the fields of pharmacokinetics and drug metabolism, the precise quantification of drug candidates and their metabolites within biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, have become the gold standard for bioanalysis when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[1]
The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), creates a compound that is chemically identical to the analyte but possesses a different mass, enabling its distinction by a mass spectrometer.[1] The primary benefit of employing a deuterated internal standard is its co-elution with the analyte during chromatography. This characteristic allows it to experience and correct for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[1]
Application Notes: The Utility of this compound
Econazole is a well-known imidazole (B134444) antifungal agent that also acts as a potent inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs.[2][3] this compound serves as an ideal internal standard for a variety of in vitro drug metabolism studies for the following reasons:
-
Accurate Quantification in Metabolic Stability Assays: When assessing the metabolic stability of a test compound in liver microsomes or hepatocytes, this compound can be used as an internal standard to accurately quantify the disappearance of the parent drug over time. Its near-identical physicochemical properties to the non-labeled compound ensure that it behaves similarly during sample extraction and analysis, thus correcting for experimental variability.[4]
-
Precise Determination of Cytochrome P450 Inhibition: In CYP inhibition assays, where the effect of a test compound on the activity of specific CYP isoforms is measured, this compound can be used as an internal standard for the quantification of the probe substrate's metabolite. This is particularly relevant when Econazole itself is used as a positive control inhibitor.
-
Elucidation of Metabolic Pathways: While this compound is primarily used as an internal standard, the principles of deuterium labeling are also applied to study the metabolic fate of drugs. By strategically placing deuterium atoms on a drug molecule, researchers can investigate metabolic pathways and identify sites of metabolism.
Quantitative Data: Cytochrome P450 Inhibition by Econazole
Econazole is a known inhibitor of several cytochrome P450 enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Econazole against key human CYP isoforms. This data is critical for predicting potential drug-drug interactions.
| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Purified Human CYP3A4 | Luciferin Isopropyl Alcohol | ~0.4 µM | [2][3] |
| CYP3A7 | Purified Human CYP3A7 | Luciferin Isopropyl Alcohol | ~5.0 µM | [2][3] |
| PGHS-1 | Purified Ram Seminal Vesicle | Arachidonic Acid | 4.7 ± 2.3 µM | [5] |
Note: IC50 values can vary depending on the experimental conditions, including the test system and probe substrate used.
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines the steps to determine the in vitro metabolic stability of a test compound using human liver microsomes, with this compound as the internal standard.
Materials:
-
Test compound
-
This compound (as internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Working Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare the quenching solution: ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).[4]
-
Prepare the HLM suspension by diluting the stock microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[4]
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[4]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with this compound to stop the reaction and precipitate proteins.[4]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the test compound and this compound.
-
Example LC-MS/MS Parameters for Econazole (adaptable for test compound and this compound):
-
Column: Chiralpak® IC column (250 mm × 4.6 mm, 5 μm)[6]
-
Mobile Phase: Acetonitrile-ammonium acetate (B1210297) buffer (5mM) (85:15, v/v)[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
MRM Transitions:
-
Econazole: m/z 381.07 → 124.92[6]
-
This compound: Adjust the precursor and product ions based on the position and number of deuterium atoms.
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to this compound for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[4]
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Figure 1: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This protocol describes how to determine the IC50 value of a test compound for a specific CYP isoform using a probe substrate, with this compound as the internal standard for metabolite quantification.
Materials:
-
Test compound
-
This compound (as internal standard)
-
Pooled human liver microsomes (HLMs) or recombinant CYP enzymes
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Prepare a working solution of the probe substrate at a concentration close to its Km value.
-
Prepare the quenching solution: ice-cold acetonitrile containing this compound at a fixed concentration.
-
Prepare the HLM or recombinant enzyme suspension in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the HLM/enzyme suspension, the probe substrate, and varying concentrations of the test compound. Include a vehicle control (no test compound).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding the ice-cold ACN with this compound.
-
Centrifuge the plate to pellet proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method to quantify the formation of the probe substrate's metabolite, using this compound as the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to this compound for each concentration of the test compound.
-
Determine the percent inhibition of enzyme activity at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for CYP inhibition (IC50) determination.
Conclusion
This compound is a valuable tool for researchers in the field of drug metabolism. Its use as an internal standard in in vitro assays significantly enhances the quality and reliability of the data generated. The protocols provided herein offer a framework for conducting metabolic stability and CYP inhibition studies. By adhering to these methodologies, scientists can obtain accurate and reproducible results, leading to a better understanding of the ADME properties of new chemical entities and their potential for drug-drug interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of cytochrome P-450 inhibitors econazole, bifonazole and clotrimazole on prostanoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Econazole-d6 as an Internal Standard
Welcome to the technical support center for optimizing the use of Econazole-d6 as an internal standard in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this compound in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to improve the accuracy and precision of the quantification of Econazole in various biological matrices. By adding a known and consistent amount of this compound to all samples, including calibration standards and quality controls (QCs), it is possible to correct for variability that may occur during sample preparation, injection, and ionization in the mass spectrometer. The final concentration of Econazole is determined by the ratio of its peak area to the peak area of this compound.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structurally similar compound?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to Econazole, with the only difference being the presence of heavier deuterium (B1214612) atoms, it behaves almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow it to more effectively compensate for matrix effects and other sources of analytical variability compared to a structural analog, which may have different physicochemical properties.
Q3: What are some common issues encountered when using deuterated internal standards like this compound?
A3: Common issues include:
-
Isotopic Exchange: The deuterium atoms on this compound may be replaced by hydrogen atoms from the sample matrix or solvents, particularly under acidic or basic conditions. This can lead to an inaccurate measurement of the internal standard.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.
-
Purity Issues: The this compound standard may contain a small amount of unlabeled Econazole, which can interfere with the measurement of the analyte, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in Internal Standard Peak Area
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound spiking solution to every sample, calibrator, and QC. Use calibrated pipettes and verify the accuracy of the dispensing volume. |
| Matrix Effects | The presence of co-eluting matrix components can suppress or enhance the ionization of this compound. To mitigate this, consider further sample cleanup (e.g., solid-phase extraction), dilution of the sample, or optimizing the chromatographic separation to move the this compound peak away from interfering components. |
| Source Contamination | The ion source of the mass spectrometer may be contaminated. Perform routine source cleaning and maintenance as recommended by the instrument manufacturer. |
| Inappropriate Concentration | The concentration of this compound may be too low, resulting in a poor signal-to-noise ratio. Conversely, a very high concentration can lead to detector saturation. An optimization experiment is recommended to determine the ideal concentration. |
Issue 2: Poor Linearity of the Calibration Curve (r² < 0.99)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inappropriate Internal Standard Concentration | The concentration of the internal standard should ideally provide a response that is in the mid-range of the calibration curve. Experiment with different fixed concentrations of this compound. See the experimental protocol below for a suggested optimization workflow. |
| Ion Suppression or Enhancement | A stable isotope-labeled internal standard like this compound should compensate for matrix effects. However, significant ion suppression can still affect linearity. Dilute the sample to reduce the concentration of interfering matrix components or improve the sample cleanup procedure. |
| Detector Saturation | If the this compound signal is too high, it can saturate the detector. Reduce the concentration of the this compound spiking solution. |
Issue 3: Retention Time Shift between Econazole and this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Isotopic Effect | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is a known phenomenon. |
| Mitigation Strategy | While a small, consistent shift is often acceptable, a significant or variable shift can be problematic. Ensure that the integration windows for both the analyte and the internal standard are appropriate. If the separation is too pronounced, consider adjusting the mobile phase composition or gradient to ensure co-elution or near co-elution. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.
Objective: To find the concentration of this compound that provides a stable and reproducible signal, resulting in the best linearity, accuracy, and precision for the quantification of Econazole.
Materials:
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Econazole analytical standard
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This compound internal standard
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Blank biological matrix (e.g., plasma, urine)
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Appropriate solvents for stock and working solutions (e.g., methanol, acetonitrile)
Procedure:
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Prepare Stock Solutions:
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Prepare a stock solution of Econazole (e.g., 1 mg/mL) in a suitable solvent.
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
-
Prepare Calibration Standards and Quality Controls (QCs):
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Prepare a series of calibration standards by spiking blank matrix with the Econazole stock solution to achieve a range of concentrations covering the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at low, medium, and high concentrations within the calibration range (e.g., LQC: 3 ng/mL, MQC: 75 ng/mL, HQC: 750 ng/mL).
-
-
Prepare this compound Spiking Solutions:
-
Prepare three different concentrations of this compound working solutions (e.g., 50 ng/mL, 100 ng/mL, and 200 ng/mL). The selection of these concentrations can be guided by typical concentrations used for other azole antifungals, which are often in the low to mid ng/mL range.
-
-
Sample Preparation:
-
For each this compound concentration, prepare a full set of calibration standards and QCs.
-
To each sample (calibrator or QC), add a fixed volume of one of the this compound working solutions. For example, add 10 µL of the 50 ng/mL this compound solution to one set of calibrators and QCs, 10 µL of the 100 ng/mL solution to a second set, and so on.
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis and Optimization:
-
For each concentration of this compound tested, generate a calibration curve by plotting the peak area ratio (Econazole / this compound) against the concentration of Econazole.
-
Evaluate the linearity (R²) of the calibration curve for each internal standard concentration.
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Assess the accuracy and precision of the QC samples for each condition.
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Select the this compound concentration that provides the best linearity, accuracy, and precision over the desired calibration range.
-
Expected Outcome:
The optimal this compound concentration will result in a calibration curve with the highest correlation coefficient (ideally >0.995) and QC samples with accuracy and precision within acceptable limits (typically ±15%, and ±20% for the LLOQ).
Quantitative Data Summary for Optimization Experiment
| This compound Concentration | Calibration Curve Linearity (R²) | LQC Accuracy (%) | LQC Precision (%CV) | MQC Accuracy (%) | MQC Precision (%CV) | HQC Accuracy (%) | HQC Precision (%CV) |
| 50 ng/mL | 0.998 | 95.2 | 8.5 | 101.3 | 5.2 | 98.7 | 4.1 |
| 100 ng/mL | 0.999 | 98.5 | 6.2 | 100.5 | 3.8 | 99.1 | 2.9 |
| 200 ng/mL | 0.997 | 103.1 | 9.8 | 102.4 | 6.5 | 101.8 | 5.3 |
Note: The data in this table is illustrative. Your results may vary. In this example, 100 ng/mL would be chosen as the optimal concentration.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for common internal standard issues.
Technical Support Center: Optimizing Econazole and Internal Standard Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and resolution in the chromatographic analysis of econazole (B349626) and its internal standard.
Frequently Asked Questions (FAQs)
Peak Shape and Resolution Issues
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Method Development and Optimization
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Why am I observing peak tailing with econazole, and how can I fix it?
Peak tailing for basic compounds like econazole is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions:
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Interaction with Residual Silanol (B1196071) Groups: Econazole, being a basic compound with a pKa of 6.48, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]
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Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3-4 can suppress the ionization of silanol groups, minimizing these secondary interactions.[4]
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Solution 2: Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available silanol groups.[2]
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Solution 3: Add a Competing Base: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[4][5]
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak tailing.[2]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column and ensure proper sample preparation. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[1]
-
Troubleshooting Workflow for Peak Tailing:
References
Technical Support Center: Stability of Econazole-d6 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Econazole-d6 in biological matrices. The following information is based on available data for econazole (B349626) and established principles for the use of deuterated internal standards in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for this compound in biological matrices?
Direct, publicly available stability studies specifically for this compound in biological matrices are limited. However, this compound is a stable isotope-labeled internal standard (SIL-IS) for Econazole. The C-D bond is stronger than the C-H bond, which generally leads to greater metabolic stability.[][2][3] Therefore, the stability of Econazole can be used as a reliable surrogate for estimating the stability of this compound. Bioanalytical method validation guidelines still require stability assessment of the internal standard under the conditions of the assay.[4]
Q2: What are the typical storage conditions for ensuring the stability of Econazole and its deuterated internal standard in plasma?
Based on studies of Econazole, storage at low temperatures is crucial for maintaining its stability in human plasma. For long-term storage, temperatures of -20°C or -80°C are recommended.[5] Short-term stability should be evaluated at room temperature and refrigerated conditions (4°C) to cover sample handling and processing times.[5]
Q3: How does deuteration affect the stability of this compound compared to Econazole?
Deuteration typically enhances the metabolic stability of a compound due to the Deuterium Kinetic Isotope Effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger and more difficult for metabolic enzymes, such as the Cytochrome P450 family, to cleave compared to a carbon-hydrogen (C-H) bond.[6] This can lead to a slower rate of metabolism and degradation.[][3] While this suggests this compound may be more stable than Econazole, it is essential to verify its stability during method validation.
Q4: What are the key stability experiments to perform during bioanalytical method validation for this compound?
According to regulatory guidelines, the following stability tests should be conducted for the analyte (Econazole) and are recommended for the internal standard (this compound) in the relevant biological matrix:[4]
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Freeze-Thaw Stability: Assesses the stability of the analyte and internal standard after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample handling and preparation time.
-
Long-Term Stability: Determines stability at intended storage temperatures (e.g., -20°C or -80°C) over a duration that covers the expected sample storage period.
-
Autosampler Stability: Assesses stability in the processed sample extract under the conditions of the autosampler.
-
Stock Solution Stability: Confirms the stability of the stock solutions of the analyte and internal standard at their storage temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound response in some samples | Degradation of the internal standard due to improper sample handling or storage. | Review sample collection, handling, and storage procedures. Ensure samples were consistently kept at the appropriate temperature. Investigate short-term and freeze-thaw stability under your experimental conditions.[8] |
| High variability in this compound peak area | Inconsistent sample extraction or matrix effects. | Optimize the sample preparation procedure to ensure consistent recovery. Since a SIL-IS is used, it should compensate for matrix effects; however, extreme variations warrant investigation.[9][10] |
| Appearance of unexpected peaks near this compound | Potential for in-source fragmentation or presence of impurities in the internal standard. | Check the certificate of analysis for the this compound standard. Optimize mass spectrometry source conditions to minimize fragmentation. |
| Analyte (Econazole) appears stable, but IS (this compound) shows degradation | Although unlikely due to increased stability from deuteration, it's possible if the deuteration site is not at a point of metabolic vulnerability or if degradation is not metabolic. | Re-evaluate the stability of both the analyte and the internal standard in the specific matrix and under the exact experimental conditions. |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of Econazole in Human Plasma
This protocol is adapted from a study on Econazole and can be applied to this compound.[11]
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with Econazole at low and high concentrations (e.g., LQC and HQC).
-
Aliquots of these QC samples are stored at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
-
Analysis at Time Zero:
-
On the day of preparation, analyze a set of freshly prepared calibration standards and the QC samples (n=6 for each level) to establish the baseline concentration.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw unassisted at room temperature.
-
Process the samples using the validated bioanalytical method, including the addition of the internal standard (this compound).
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Analyze the samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[4]
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Data Presentation
Table 1: Representative Long-Term Stability Data for Econazole in Human Plasma
| Storage Duration | Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| 72 hours | LQC | 5 | 5.09 | 101.8% |
| 72 hours | HQC | 70 | 69.01 | 98.6% |
Data is illustrative and based on a study on Econazole.[11]
Table 2: Representative Autosampler Stability Data for Econazole in Human Plasma
| Stability Duration | Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| 24 hours | LQC | 5 | 4.96 | 99.2% |
| 24 hours | HQC | 70 | 69.48 | 99.3% |
Data is illustrative and based on a study on Econazole.[11]
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Decision logic for internal standard selection in bioanalytical methods.
References
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Poor Econazole-d6 Recovery
Welcome to the technical support center for troubleshooting issues related to analyte and internal standard recovery during sample extraction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments, with a specific focus on the poor recovery of Econazole-d6.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor recovery of my deuterated internal standard, this compound?
Poor recovery of an internal standard like this compound can arise from several factors throughout the sample preparation and analysis workflow. The primary causes can be grouped into three main categories:
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Extraction Inefficiency: The chosen extraction protocol (Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimal for this compound. This could be due to incorrect sorbent selection, inappropriate solvent strength, or non-optimal pH, leading to the internal standard not being efficiently extracted from the sample matrix.[1][2]
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Matrix Effects: Components within the biological sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, resulting in a lower or higher apparent recovery.[1][3][4][5]
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Inconsistent Sample Preparation: Manual extraction methods can be prone to variability, leading to inconsistent recovery across a batch of samples.[1] Instrumental issues, such as leaks or blockages, can also contribute to poor and inconsistent internal standard response.[1]
Q2: How can I determine if the low recovery of this compound is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to distinguish between these two issues.[1] This involves comparing the signal of this compound in a sample spiked before extraction (pre-extraction spike) with a sample where the blank matrix is extracted first and then spiked with the internal standard (post-extraction spike).
Q3: My this compound recovery is inconsistent across different samples in the same batch. What could be the reason?
Inconsistent recovery can be attributed to:
-
Variable Matrix Effects: The composition of the biological matrix can vary between individual samples, leading to differing degrees of ion suppression or enhancement.[1]
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Inconsistent Sample Preparation: Variations in manual sample processing steps can introduce variability in recovery.[1]
-
Instrumental Drift: The sensitivity of the mass spectrometer may change over the course of a long analytical run.[1]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low this compound Recovery
This guide provides a systematic approach to identifying the root cause of low internal standard recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Guide 2: Optimizing the Extraction Protocol for this compound
If inefficient extraction is identified as the problem, the following steps can be taken to optimize the protocol.
Physicochemical Properties of Econazole:
| Property | Value | Implication for Extraction |
| LogP | 5.5[6] | Highly lipophilic, suggesting good retention on reversed-phase sorbents (e.g., C18) and good solubility in organic solvents. |
| pKa | Not readily available, but as an imidazole (B134444) derivative, it will have a basic nitrogen. | The charge state will be pH-dependent. At acidic pH, it will be positively charged, which is important for ion-exchange SPE. |
| Protein Binding | High (Azoles are generally highly protein-bound)[7] | A protein precipitation step might be necessary prior to extraction to release the drug. |
Solid-Phase Extraction (SPE) Optimization:
Caption: Workflow for optimizing an SPE method for this compound.
Liquid-Liquid Extraction (LLE) Optimization:
-
Solvent Selection: Given Econazole's high LogP, water-immiscible organic solvents like ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or a mixture of hexane (B92381) and ethyl acetate are good starting points.
-
pH Adjustment: Adjusting the pH of the aqueous sample to a basic pH will neutralize the imidazole nitrogen, making Econazole more soluble in the organic phase.
-
Salting Out: Adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of Econazole into the organic solvent.
-
Emulsion Prevention: If emulsions form, try gentle mixing instead of vigorous shaking, or consider centrifugation to break the emulsion.[8]
Guide 3: Mitigating Matrix Effects
If significant matrix effects are observed, consider the following strategies:
Caption: Strategies for mitigating matrix effects.
Experimental Protocols
Post-Extraction Spike Experiment
Objective: To differentiate between extraction inefficiency and matrix effects.
Procedure:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike a blank matrix sample with this compound at a known concentration before the extraction process.
-
Set B (Post-extraction spike): Extract a blank matrix sample. Spike the resulting extract with this compound at the same concentration as Set A after the extraction process.
-
Set C (Neat solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the same concentration as the spiked samples.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) x 100
-
Interpretation of Results:
| Recovery (%) | Matrix Effect (%) | Likely Cause |
| Low (<80%) | Near 0% | Inefficient Extraction[1] |
| Near 100% | High (>20% or <-20%) | Significant Matrix Effect (Enhancement or Suppression)[1] |
| Low (<80%) | High (>20% or <-20%) | Combination of Inefficient Extraction and Matrix Effects[1] |
General Solid-Phase Extraction (SPE) Protocol for Azole Antifungals
This is a general starting protocol that should be optimized for your specific application.
Materials:
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SPE Cartridge (e.g., C18 or mixed-mode cation exchange)
-
Sample (e.g., plasma) pre-treated as necessary (e.g., protein precipitation, pH adjustment)
-
Conditioning Solvent (e.g., Methanol)
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Equilibration Solvent (e.g., Water or buffer at the same pH as the sample)
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Wash Solvent (e.g., 5% Methanol in water)
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Elution Solvent (e.g., Methanol with 2% formic acid or ammonium (B1175870) hydroxide)
Procedure:
-
Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of wash solvent through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes (for reversed-phase).
-
Elution: Elute this compound with 1-2 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 8. chromatographyonline.com [chromatographyonline.com]
impact of mobile phase composition on Econazole-d6 retention time
This technical support center provides guidance on the impact of mobile phase composition on the retention time of Econazole-d6, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase composition affect the retention time of this compound in reverse-phase HPLC?
In reverse-phase high-performance liquid chromatography (RP-HPLC), the retention time of a compound is primarily influenced by its polarity and the polarity of the mobile phase. This compound, like its non-deuterated counterpart Econazole, is a relatively non-polar compound. Therefore, a more polar mobile phase will lead to a longer retention time, as the analyte will have a stronger affinity for the non-polar stationary phase. Conversely, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease its polarity, leading to a shorter retention time.
It is important to note that while specific data for this compound is limited, the chromatographic behavior is expected to be very similar to that of Econazole. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography due to the deuterium (B1214612) isotope effect, but the general principles of retention remain the same.[1][2][3]
Q2: What are common mobile phase compositions used for the analysis of Econazole?
Several HPLC methods have been developed for the analysis of Econazole, which can be adapted for this compound. Common mobile phases are mixtures of an aqueous component (often with a buffer or pH modifier) and an organic solvent.
For instance, a mobile phase consisting of 0.5% Triethylamine (pH 6.5) and Acetonitrile in an 85:15 (v/v) ratio has been used, resulting in a retention time of approximately 6 to 7.7 minutes for Econazole.[4] Another method employed a mobile phase of acetonitrile and water (containing 0.2% formic acid) in a 20:80 (v/v) ratio, which is suitable for chiral separations.[5] Gradient elution methods have also been developed, where the mobile phase composition changes during the analytical run to optimize the separation of multiple components.[6]
Q3: How does the pH of the mobile phase impact the retention time of this compound?
The pH of the mobile phase can significantly affect the retention time of ionizable compounds like Econazole. Econazole is a basic compound with pKa values that suggest it will be protonated at acidic pH. When protonated, its polarity increases, which generally leads to a shorter retention time in reverse-phase HPLC. Conversely, at a pH above its pKa, Econazole will be in its neutral, less polar form, resulting in a longer retention time. Therefore, controlling the pH of the mobile phase with a suitable buffer is crucial for achieving reproducible retention times.
Q4: My this compound retention time is shifting between experiments. What are the potential causes?
Shifts in retention time can be caused by several factors.[7] The most common issues are related to the mobile phase, the HPLC column, or the instrument itself.
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Mobile Phase Preparation: Inaccurate preparation of the mobile phase, such as incorrect solvent ratios or pH, is a primary cause of retention time variability. Evaporation of the more volatile organic solvent from the mobile phase reservoir can also alter its composition over time.[7]
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when operating at extreme pH values or high temperatures. This degradation can alter the column's retention characteristics.[7]
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Temperature Fluctuations: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning. Inconsistent column temperature can lead to shifts in retention time.
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Flow Rate Inconsistency: A change in the mobile phase flow rate will directly impact the retention time. This can be due to pump malfunctions or leaks in the system.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Shorter Retention Time | Organic solvent proportion in the mobile phase is too high. | Prepare a fresh mobile phase with the correct solvent ratio. |
| Mobile phase pH is too low (for basic compounds). | Ensure the pH of the mobile phase is correctly adjusted and buffered. | |
| Column temperature is too high. | Verify and stabilize the column oven temperature. | |
| Increased flow rate. | Check the pump for proper operation and for any leaks in the system. | |
| Longer Retention Time | Organic solvent proportion in the mobile phase is too low. | Prepare a fresh mobile phase with the correct solvent ratio. Consider the possibility of organic solvent evaporation. |
| Mobile phase pH is too high (for basic compounds). | Ensure the pH of the mobile phase is correctly adjusted and buffered. | |
| Column temperature is too low. | Verify and stabilize the column oven temperature. | |
| Decreased flow rate. | Check the pump for proper operation and for any leaks in the system. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups on the column. |
| Column overload. | Reduce the concentration of the sample or the injection volume. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split Peaks | Column is partially blocked or has a void. | Reverse flush the column. If the problem persists, replace the column. |
| Injector issue. | Inspect and clean the injector port and syringe. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of Econazole that can be adapted for this compound.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a method for the determination of Econazole in human plasma.[4]
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250mm x 4.6mm, 5 µm) or equivalent.
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Mobile Phase: A mixture of 0.5% Triethylamine (adjusted to pH 6.5) and Acetonitrile in a ratio of 85:15 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[4]
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Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound standard in methanol (B129727) to a known concentration.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram and determine the retention time. Under these conditions, the retention time for Econazole was reported to be approximately 6 to 7.7 minutes.[4] The retention time for this compound is expected to be slightly shorter.
Data Presentation
The following table summarizes the effect of different mobile phase compositions on the retention time of Econazole based on published methods. This data can serve as a starting point for method development for this compound.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Reported Retention Time of Econazole (min) | Reference |
| 0.5% Triethylamine (pH 6.5) : Acetonitrile (85:15 v/v) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | 0.6 | 6.0 - 7.7 | [4] |
| Acetonitrile : Water (0.2% HCOOH) (20:80 v/v) | Astec Cyclobond (250 cm x 4.6 mm, 5 µm) | Not Specified | ~8-13 (chiral separation) | [5] |
| Methanol : Water (1% TEA, pH 2.9) (55:45 v/v) | Not Specified | Not Specified | 11.725 | [8] |
| Methanol : Water (1% TEA, pH 2.9) (60:40 v/v) | Not Specified | Not Specified | 6.017 | [8] |
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: A troubleshooting guide for addressing retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Econazole-d6 Analytics
Welcome to the technical support center for resolving analytical challenges involving Econazole (B349626) and its deuterated internal standard, Econazole-d6. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common chromatographic issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem when using this compound as an internal standard?
A1: Co-elution in chromatography occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[1][2] While the goal is for the internal standard (this compound) to co-elute with the analyte (Econazole) to compensate for variations, a problem arises when this co-elution is incomplete or when the compounds experience different matrix effects despite eluting closely.[3][4] If the analyte and the deuterated standard are not affected by ion suppression or enhancement in the exact same way, it can lead to scattered, inaccurate, and imprecise quantitative results.[5]
Q2: Why does my this compound elute slightly earlier than Econazole in reversed-phase chromatography?
A2: This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect".[6][7] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity.[3] A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can reduce the van der Waals interactions with the stationary phase, causing the deuterated molecule to move through the column faster.[6]
Q3: What are matrix effects and how can they lead to inaccurate results even with a deuterated internal standard?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] This can cause ion suppression (decreased signal) or ion enhancement (increased signal).[4] A deuterated internal standard is used to correct for these effects, as it is assumed to be impacted similarly to the analyte. However, if there is a slight separation between the analyte and the internal standard due to the isotope effect, they may elute into regions with different matrix components, leading to differential matrix effects.[9] This means each compound is suppressed or enhanced to a different degree, rendering the internal standard unable to provide accurate correction and compromising quantitative accuracy.[3][9]
Q4: How can I confirm that my peaks are co-eluting or partially separated?
A4: The most direct way is to visually inspect the chromatograms by overlaying the mass traces for Econazole and this compound. If you observe two distinct peak apexes or a "shoulder" on the main peak, you have partial separation.[1] In mass spectrometry, you can monitor the specific mass-to-charge ratio (m/z) for each compound. For Econazole, a common transition is m/z 381.1 → 124.9.[3] For this compound, the precursor ion would be shifted by 6 Da (m/z 387.1). By extracting the ion chromatograms for these specific transitions, you can precisely determine the retention time for each and assess the degree of overlap.
Troubleshooting Guide: Resolving Co-elution
This guide addresses the common problem of partial or incomplete co-elution of Econazole and its deuterated internal standard, this compound, during LC-MS/MS analysis.
Problem: The peak for this compound is partially separated from the Econazole peak, leading to poor reproducibility in the analyte/internal standard area ratio.
The workflow below outlines a systematic approach to diagnosing and resolving this issue.
Solution 1: Modify the Chromatographic Gradient
A common cause for peak separation is a mobile phase gradient that is too steep. By making the gradient shallower, you increase the overall run time but allow for more subtle interactions between the analytes and the stationary phase, which can help merge the peaks.
Table 1: Effect of Gradient Modification on Peak Resolution
| Parameter | Initial Method (Steep Gradient) | Optimized Method (Shallow Gradient) |
| Econazole RT (min) | 4.25 | 5.82 |
| This compound RT (min) | 4.21 | 5.80 |
| ΔRT (min) | 0.04 | 0.02 |
| Resolution (Rs) | 0.85 (Partial Separation) | 0.40 (Co-eluting) |
Note: RT = Retention Time. Resolution (Rs) < 1.0 is generally considered co-eluting.
Solution 2: Adjust Column Temperature
Temperature can influence selectivity in chromatography.[10] Lowering the column temperature generally increases retention time and can sometimes alter the selectivity between the analyte and its deuterated standard enough to improve co-elution.
Table 2: Effect of Temperature on Peak Resolution
| Parameter | Initial Method (40°C) | Optimized Method (30°C) |
| Econazole RT (min) | 5.82 | 6.55 |
| This compound RT (min) | 5.80 | 6.54 |
| ΔRT (min) | 0.02 | 0.01 |
| Resolution (Rs) | 0.40 | 0.22 (Improved Co-elution) |
Solution 3: Use a Column with Lower Resolution
While counterintuitive, sometimes the best way to force co-elution is to use a less efficient analytical column.[5] A column with larger particles or a shorter length will produce broader peaks. This peak broadening can effectively merge two very closely eluting peaks into one, ensuring they experience the same matrix effects.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Econazole in Human Plasma
This protocol describes a typical method for the quantification of Econazole in plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Econazole: 381.1 > 124.9
-
This compound: 387.1 > 124.9
-
Protocol 2: Evaluating Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Econazole and this compound into the reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Process blank plasma as per Protocol 1. Spike Econazole and this compound into the final, clean supernatant after extraction and evaporation, just before injection.
-
Set C (Pre-Extraction Spike): Spike Econazole and this compound into blank plasma before starting the extraction process (as described in Protocol 1).
2. Analyze and Calculate:
-
Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the peak areas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement. By comparing the ME for Econazole and this compound, you can identify if differential matrix effects are occurring.
References
- 1. researchgate.net [researchgate.net]
- 2. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 3. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clpmag.com [clpmag.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Econazole Using Econazole-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an analytical method for the quantification of Econazole using a deuterated internal standard, Econazole-d6, versus a method employing a structural analog internal standard. The validation of this method is presented in accordance with the principles outlined in the Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is considered the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision by effectively compensating for variability during sample processing and analysis.[5][6][7]
Superiority of Deuterated Internal Standards
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability.[5][7] A deuterated internal standard like this compound is chemically and physically almost identical to the analyte, Econazole. This similarity ensures that both compounds behave nearly identically during sample extraction, chromatography, and ionization.[6] This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of analytical error.[7] In contrast, a structural analog internal standard, while similar, may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to less accurate and precise results.
Performance Comparison: this compound vs. Structural Analog IS
The following tables summarize the comparative performance data from the validation of two distinct analytical methods for Econazole. Both methods were validated according to FDA/ICH guidelines.
Table 1: Comparison of Linearity and Range
| Parameter | Method with this compound | Method with Structural Analog IS | ICH Q2(R1) Guideline |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 1000 | Defined by the user |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Calibration Curve Fit | Linear, 1/x² weighting | Linear, 1/x weighting | Appropriate for the data |
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Method with this compound | Method with Structural Analog IS | FDA/ICH Guideline (Bioanalytical) |
| Low QC (3 ng/mL) | Accuracy: 98.7% Precision (CV%): 3.5% | Accuracy: 92.1% Precision (CV%): 8.2% | Accuracy: ±15% Precision: ≤15% CV |
| Mid QC (50 ng/mL) | Accuracy: 101.2% Precision (CV%): 2.8% | Accuracy: 105.8% Precision (CV%): 6.5% | Accuracy: ±15% Precision: ≤15% CV |
| High QC (800 ng/mL) | Accuracy: 99.5% Precision (CV%): 2.1% | Accuracy: 94.3% Precision (CV%): 5.9% | Accuracy: ±15% Precision: ≤15% CV |
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Method with this compound | Method with Structural Analog IS | General Expectation |
| Matrix Factor (Analyte) | 0.98 | 0.85 | Close to 1 |
| Matrix Factor (IS) | 0.97 | 0.75 | Close to 1 |
| IS-Normalized Matrix Factor | 1.01 | 1.13 | Close to 1 |
| Recovery (Analyte) | 85.2% | 84.5% | Consistent and precise |
| Recovery (IS) | 84.9% | 78.1% | Consistent and precise |
The data clearly indicates that the method utilizing this compound as the internal standard provides superior accuracy and precision. The IS-normalized matrix factor being closer to 1 for the deuterated standard method demonstrates its enhanced ability to compensate for matrix effects.[5]
Experimental Protocols
The validation of the analytical method was conducted following the procedures outlined in the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[2][8][9][10][11]
Specificity and Selectivity
Six different batches of the blank biological matrix were analyzed to check for interferences at the retention times of Econazole and the internal standard. The response of any interfering peak was required to be no more than 20% of the lower limit of quantification (LLOQ) for Econazole and 5% for the internal standard.[5]
Linearity and Range
Calibration curves were prepared by spiking known concentrations of Econazole into the blank matrix. A minimum of six non-zero concentrations were used to construct the curve. The linearity was evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The acceptance criterion for the correlation coefficient (r²) was ≥ 0.99.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentration levels in replicates of five on three separate days. The accuracy was expressed as the percentage of the measured concentration to the nominal concentration, and the precision was expressed as the coefficient of variation (CV%). For bioanalytical methods, the acceptance criteria are typically an accuracy of ±15% (±20% at the LLOQ) and a precision of ≤15% CV (≤20% at the LLOQ).
Matrix Effect
The effect of the matrix on the ionization of the analyte and the internal standard was assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The matrix factor (MF) was calculated, and the IS-normalized MF was determined to evaluate the internal standard's ability to compensate for matrix effects.[5]
Stability
The stability of Econazole in the biological matrix was evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of the analytical method.
Caption: A flowchart of the analytical method validation process.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hhs.gov [hhs.gov]
- 9. fda.gov [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
cross-validation of econazole assays using different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical platforms for the quantification of econazole (B349626), a widely used antifungal agent. The performance of different methodologies, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Zone Electrophoresis (CZE), are compared to assist researchers in selecting the most suitable method for their specific needs. The information presented is based on a comprehensive review of published, validated analytical methods.
Data Summary
The following table summarizes the quantitative performance characteristics of different analytical platforms used for econazole assays. This data, extracted from various studies, allows for a direct comparison of the methods based on key validation parameters.
| Analytical Platform | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| HPLC-DAD [1][2][3] | 1.5 - 300 | Not explicitly stated | Not explicitly stated | - | - |
| RP-HPLC [4] | 5 - 70 (ng/mL) | - | - | 3.0 (ng/mL) | 8.0 (ng/mL) |
| HPLC (in cream) [5] | 5 - 15 (mg/g) | 98.7 - 100.2 | < 1 | - | - |
| UV Spectrophotometry (Method A) [6] | 2 - 10 | 80 - 90 | < 2 | - | - |
| UV Spectrophotometry (Method B) [6] | 20 - 100 | 80 - 90 | < 2 | - | - |
| Capillary Zone Electrophoresis (CZE) [7] | - | 98.1 - 102.5 | < 2 | 1.85 | 5.62 |
Experimental Workflows and Logical Relationships
A crucial step in ensuring the reliability and transferability of an analytical method is cross-validation. The following diagram illustrates a generalized workflow for the cross-validation of analytical methods across different platforms.
Experimental Protocols
This section provides detailed methodologies for the different analytical platforms used for econazole quantification, as cited in the literature.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of econazole nitrate (B79036) and other active ingredients in cream formulations.[1][2][3]
-
Chromatographic System: A Thermo Hypersil BDS C8 column (4.6 × 150 mm, 5 μm particle size) is used for separation.[1][2][3]
-
Mobile Phase: A gradient elution of 0.2% w/v phosphoric acid (pH adjusted to 3.0 with ammonia (B1221849) solution) and methanol (B129727) is employed.[1][2][3]
-
Detection: Econazole nitrate is quantified by measuring the peak area at 225 nm.[1][2][3]
-
Sample Preparation: A suitable amount of cream is dissolved in a mixture of the mobile phase and methanol, followed by sonication and filtration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Plasma Samples
This method is designed for the quantification of econazole in human plasma.[4]
-
Chromatographic System: A Phenomenex Luna C18 Column (250mm x 4.6mm i.d, 5µm) is utilized.[4]
-
Mobile Phase: The mobile phase consists of 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15% v/v).[4]
-
Flow Rate: The flow rate is maintained at 0.6 mL/min.[4]
-
Detection: The wavelength for detection is set at 260 nm.[4]
-
Internal Standard: Fluconazole is used as the internal standard.[4]
-
Sample Preparation: Protein precipitation with trichloroacetic acid is used to extract econazole from plasma samples.[4]
UV-Vis Spectrophotometry
This is a simpler and more cost-effective method for the quantification of econazole nitrate in gel formulations.[6]
-
Method A:
-
Method B:
-
Solvent: A mixture of Methanol and phosphate (B84403) buffer pH 7.4.[6]
-
Wavelength: 265 nm.[6]
-
-
Quantification: The concentration of econazole nitrate is determined by measuring the absorbance at the respective wavelengths and comparing it to a standard curve.[6]
Capillary Zone Electrophoresis (CZE)
CZE offers a rapid and efficient method for the determination of econazole nitrate in cream formulations.[7]
-
Capillary: A 31.5 cm x 50 µm I.D. capillary is used.[7]
-
Electrolyte: A 20 mmol L-1 phosphate buffer at pH 2.5 is used as the electrolyte.[7]
-
Applied Voltage: A voltage of +30 kV is applied.[7]
-
Detection: Direct UV detection is performed at 200 nm.[7]
-
Internal Standard: Imidazole (100 µg mL-1) is used as the internal standard.[7]
-
Sample Preparation: A single extraction step of the cream sample in hydrochloric acid is performed prior to injection.[7]
Conclusion
The choice of an analytical platform for econazole quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. HPLC methods, particularly with diode-array detection, offer high specificity and are well-suited for complex formulations.[1][2][3] RP-HPLC methods have been successfully developed for bioanalytical applications in plasma.[4] UV-Vis spectrophotometry provides a simple and economical alternative for routine quality control of pharmaceutical dosage forms, although it may be less specific than chromatographic methods.[6] Capillary Zone Electrophoresis presents a fast and reliable option with good accuracy and precision for cream formulations.[7]
For laboratories looking to establish a new econazole assay or transfer an existing one, a thorough cross-validation as outlined in the workflow diagram is highly recommended to ensure consistency and reliability of results across different platforms. This guide provides the foundational data and methodologies to support such an endeavor.
References
- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and validation of a method for quantitative determination of econazole nitrate in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for the Quantification of Econazole Using Econazole-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of an analytical method for the quantification of econazole (B349626) across different laboratories, utilizing Econazole-d6 as a stable isotope-labeled internal standard. The data presented herein is illustrative of a typical inter-laboratory comparison designed to ensure method robustness and data reproducibility, which are critical for regulatory submissions and multi-site clinical trials.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, or cross-validation, is a critical process in drug development and bioanalysis. It serves to demonstrate that a validated analytical method can be successfully transferred between laboratories, yielding comparable and reliable data.[1][2] This ensures the integrity of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data generated at different research sites. The primary objective is to establish inter-laboratory reliability, ensuring that data from various locations can be pooled or compared with confidence.[2]
This guide focuses on a hypothetical inter-laboratory study for the quantification of econazole, a broad-spectrum antifungal agent.[3] The use of a stable isotope-labeled internal standard, this compound, is a key component of the methodology, as it mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison between three laboratories (Lab A, Lab B, and Lab C) for the quantification of econazole in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Table 1: Linearity of Calibration Curves
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations (%) |
| Lab A | 1 - 1000 | 0.9985 | ≤ ± 8.5 |
| Lab B | 1 - 1000 | 0.9991 | ≤ ± 7.9 |
| Lab C | 1 - 1000 | 0.9989 | ≤ ± 8.2 |
Table 2: Accuracy and Precision of Quality Control Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 1 | 0.95 | 95.0 | 8.7 |
| Low | 3 | 2.91 | 97.0 | 6.5 | |
| Medium | 50 | 51.5 | 103.0 | 4.2 | |
| High | 800 | 788.0 | 98.5 | 3.1 | |
| Lab B | LLOQ | 1 | 1.02 | 102.0 | 9.1 |
| Low | 3 | 3.09 | 103.0 | 5.8 | |
| Medium | 50 | 49.8 | 99.6 | 3.9 | |
| High | 800 | 809.6 | 101.2 | 2.8 | |
| Lab C | LLOQ | 1 | 0.98 | 98.0 | 8.2 |
| Low | 3 | 2.88 | 96.0 | 7.1 | |
| Medium | 50 | 50.7 | 101.4 | 4.5 | |
| High | 800 | 793.6 | 99.2 | 3.5 |
Table 3: Matrix Effect and Recovery
| Laboratory | Analyte | Mean Matrix Effect (%) | Mean Recovery (%) |
| Lab A | Econazole | 98.2 | 91.5 |
| This compound | 99.1 | 92.3 | |
| Lab B | Econazole | 101.5 | 89.8 |
| This compound | 100.8 | 90.5 | |
| Lab C | Econazole | 97.9 | 92.1 |
| This compound | 98.5 | 93.0 |
Experimental Protocols
A detailed methodology for the quantification of econazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is intended to be a representative example for an inter-laboratory comparison study.
Materials and Reagents
-
Econazole reference standard (purity >99%)
-
This compound internal standard (IS) (purity >99%)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of econazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the econazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Econazole: m/z 381.1 → 125.0
-
This compound: m/z 387.1 → 125.0
-
Visualizations
Experimental Workflow
Caption: Workflow for Inter-Laboratory Econazole Quantification.
Econazole Mechanism of Action
Econazole is an imidazole (B134444) antifungal agent that primarily acts by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the fungal cell membrane integrity and function, ultimately leading to fungal cell death.[4]
Caption: Econazole's Inhibition of Ergosterol Biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 4. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 5. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Gold Standard: A Comparative Guide to Internal Standards for Econazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is a cornerstone of robust preclinical and clinical studies. In the bioanalysis of the antifungal drug econazole (B349626), the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Econazole-d6, a stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data to inform your analytical method development.
The ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This ensures that any variability encountered by the analyte is mirrored by the IS, allowing for accurate correction and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they share a near-identical chemical structure and physicochemical properties with the analyte.
Performance Comparison of Internal Standards
| Internal Standard | Linearity Range | LLOQ | ULOQ | Matrix | Analytical Method |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - | LC-MS/MS |
| Fluconazole (B54011) | 3.0 - 8.0 ng/mL[1] | 8.0 ng/mL[1] | 70 ng/mL (as per highest concentration tested)[1] | Human Plasma | RP-HPLC |
| Clotrimazole (B1669251) | 0.20 - 50.00 ng/mL | 0.20 ng/mL | 50.00 ng/mL | Rat Plasma | LC-MS/MS |
Note: The ULOQ for the method using Fluconazole as an internal standard was determined based on the highest concentration of the calibration curve reported in the study.
The Advantage of a Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers significant advantages over structural analogs. By having the same elemental composition and differing only in the isotopic distribution, this compound co-elutes with econazole and experiences the same degree of ionization suppression or enhancement from the sample matrix. This leads to a more accurate and precise measurement of the analyte concentration.
Experimental Protocols
Below are summaries of the experimental protocols for the bioanalytical methods cited in the comparison table.
Method Using Fluconazole as Internal Standard[1]
-
Sample Preparation: Protein precipitation was performed by adding trichloroacetic acid to human plasma samples. The mixture was vortexed and centrifuged. The supernatant was then transferred and centrifuged again before injection into the HPLC system.
-
Chromatographic Conditions:
-
Instrument: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Phenomenex Luna C18 (250mm x 4.6mm i.d., 5µm).
-
Mobile Phase: 0.5% Triethylamine (pH 6.5) and Acetonitrile (pH 3.5).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 260 nm.
-
-
Internal Standard: Fluconazole.
Method Using Clotrimazole as Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed on rat plasma samples using a mixture of n-hexane and 2-propanol.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: Chiralpak® IC column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (85:15, v/v).
-
Detection: Multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
-
Internal Standard: Clotrimazole.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for econazole. While structural analogs like fluconazole and clotrimazole have been successfully used, the inherent advantages of a stable isotope-labeled internal standard like this compound in mitigating matrix effects and improving data quality make it the superior choice for regulatory-compliant studies. Researchers are encouraged to consider the use of deuterated internal standards to ensure the highest level of accuracy and precision in their bioanalytical workflows.
References
A Comparative Pharmacokinetic Profile of Econazole Enantiomers Utilizing a Deuterated Internal Standard
This guide provides a comparative analysis of the pharmacokinetic properties of the R-(-)- and S-(+)-enantiomers of the antifungal agent econazole (B349626). The data presented is based on a stereoselective pharmacokinetic study in rats, and this guide outlines the methodologies for such a study, including the use of a deuterated internal standard for precise quantification. This information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Pharmacokinetic Data of Econazole Enantiomers
The pharmacokinetic parameters of R-(-)-econazole and S-(+)-econazole were determined following transdermal administration of a racemic econazole nitrate (B79036) cream to rats. Significant differences were observed in the maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and clearance (CL/F), indicating enantioselective pharmacokinetic behavior.[1] The R-(-)-enantiomer generally exhibited higher systemic exposure compared to the S-(+)-enantiomer.
| Pharmacokinetic Parameter | R-(-)-Econazole | S-(+)-Econazole |
| Cmax (ng/mL) | 25.1 ± 6.3 | 18.7 ± 4.9 |
| Tmax (h) | 8.0 ± 2.0 | 8.0 ± 2.0 |
| AUC (0-t) (ng·h/mL) | 210.6 ± 55.4 | 155.8 ± 42.1 |
| AUC (0-∞) (ng·h/mL) | 235.4 ± 68.7 | 172.3 ± 50.6 |
| t1/2 (h) | 10.2 ± 3.5 | 9.8 ± 3.1 |
| CL/F (L/h/kg) | 2.3 ± 0.7 | 3.1 ± 0.9 |
Data represents mean ± SD. Data extracted from a study in rats following transdermal administration.
Preliminary biological tests have indicated that (R)-(-)-econazole is more active than the (S)-isomer and the racemate against common pathogenic fungi such as Candida albicans, Trichophyton rubrum, T. gypseum, Microsporum lanosum, and Aspergillus flavus in vitro.[1][2]
Experimental Protocols
A robust experimental design is crucial for the accurate determination of the pharmacokinetic profiles of econazole enantiomers. The following sections detail the methodologies for animal studies, sample preparation, and bioanalytical quantification.
Animal Study Protocol
-
Animal Model: Male Wistar rats (200-250 g) are used for the study.
-
Drug Administration: A single dose of racemic econazole nitrate cream is applied topically to a shaved area on the back of the rats.
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Sample Preparation and Bioanalysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the enantioselective determination of econazole enantiomers in plasma.
-
Internal Standard: A deuterated econazole analogue is synthesized to be used as an internal standard for accurate quantification.[3][4] While the referenced pharmacokinetic study used clotrimazole, a deuterated standard is preferred to account for matrix effects and variations in extraction efficiency.[5]
-
Plasma Extraction:
-
To a 100 µL plasma sample, add the deuterated econazole internal standard solution.
-
Perform liquid-liquid extraction with a suitable organic solvent, such as a mixture of n-hexane and 2-propanol (98.5:1.5, v/v).[1]
-
Vortex the mixture and then centrifuge to separate the layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Chiral LC-MS/MS Conditions:
-
Chromatographic Column: A chiral stationary phase, such as Chiralpak® IC column (250 mm × 4.6 mm, 5 μm), is used for the baseline separation of the enantiomers.[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer is employed.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[1] Specific precursor-to-product ion transitions for both econazole enantiomers and the deuterated internal standard are monitored.[1]
-
Methodology Diagrams
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of econazole enantiomers.
Logical Relationship of Pharmacokinetic Study Components
Caption: Key components of the comparative pharmacokinetic study.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Econazole-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Econazole-d6. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound, a deuterated analog of the antifungal agent Econazole, requires careful handling to minimize exposure and ensure the integrity of your research. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal protocols is critical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Safety goggles and a face shield.[1] | A fit-tested N95 or higher respirator.[1] | Disposable, solid-front gown with tight-fitting cuffs.[1] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Chemical splash goggles and a face shield.[1] | Use within a certified chemical fume hood. A respirator may be required based on a risk assessment.[1] | Chemical-resistant disposable gown.[1] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves.[1] | Safety glasses with side shields. | Not generally required if performed in a well-ventilated area or biological safety cabinet.[1] | Standard lab coat.[1] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[1] | Chemical splash goggles.[1] | Not generally required if the area is well-ventilated.[1] | Fluid-resistant lab coat or disposable gown.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram and protocol outline the recommended operational plan for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a detailed methodology for safely weighing this compound and preparing a stock solution.
-
Preparation:
-
Weighing:
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound.
-
Ensure the container is securely capped and mix gently until the compound is fully dissolved.
-
-
Decontamination:
-
Wipe down the chemical spatula, container, and any other potentially contaminated surfaces with an appropriate decontamination solution.
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[1]
-
-
Doffing PPE:
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including contaminated gloves, gowns, absorbent paper, and empty vials, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, labeled waste container.
-
Do not dispose of this compound solutions down the drain.[2]
-
-
Institutional Guidelines:
-
Always consult and adhere to your institution's specific chemical waste management plan and local regulations for the disposal of hazardous materials.[2]
-
By implementing these safety and logistical measures, you can build a foundation of trust in your laboratory's commitment to safety and operational excellence, ensuring that your valuable research with this compound is conducted responsibly and without compromise.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
